AKI603

Chronic Myeloid Leukemia T315I Mutation Imatinib Resistance

AKI603 is the uniquely selective Aurora A kinase inhibitor (IC₅₀ 12.3 nM) purpose-built for BCR-ABL-T315I gatekeeper mutation research. Unlike pan-Aurora inhibitors (Tozasertib/VX-680), AKI603 exhibits minimal BCR-ABL kinase inhibition, enabling unambiguous attribution of cellular phenotypes to AurA blockade. Validated in T315I xenograft models (32D-T315I IC₅₀ 39 nM; imatinib >10 μM) and epirubicin-resistant breast cancer TIC studies. Oral bioavailability (28.7%, rat 25 mg/kg) supports chronic oral dosing. UPLC-MS/MS analytical method available for PK/PD correlation. The essential tool compound where imatinib fails and pan-inhibitor confounding is unacceptable.

Molecular Formula C19H23N9O2
Molecular Weight 409.4 g/mol
Cat. No. B605262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKI603
SynonymsAKI-603;  AKI 603;  AKI603
Molecular FormulaC19H23N9O2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C
InChIInChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25)
InChIKeyUNKOUVAYOLLXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKI603 Aurora Kinase A Inhibitor for Procurement: Baseline Specifications and Core Molecular Identity


AKI603 (CAS 1432515-73-5) is a small molecule inhibitor of Aurora kinase A (AurA) with an IC₅₀ of 12.3 nM [1]. Its chemical structure, defined as 6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine with molecular formula C₁₉H₂₃N₉O₂ (MW 409.45), distinguishes it chemically from other Aurora kinase inhibitors . The compound was specifically developed to address the critical clinical problem of imatinib resistance mediated by the BCR-ABL-T315I gatekeeper mutation in chronic myeloid leukemia (CML), a resistance mechanism that accounts for approximately 20% of imatinib-resistant cases [2].

Why AKI603 Cannot Be Substituted by Generic Aurora Kinase Inhibitors: Resistance-Context Functional Differentiation


Simple AurA IC₅₀ comparisons are misleading for procurement decisions involving AKI603. While Alisertib (MLN8237) exhibits a more potent AurA IC₅₀ of 1.2 nM , this metric fails to capture functional differentiation in the BCR-ABL-T315I mutation context—the precise indication for which AKI603 was developed . Pan-Aurora inhibitors such as Tozasertib (VX-680) carry additional kinase liabilities including FLT3 and BCR-ABL inhibition , confounding interpretation in CML models. AKI603 demonstrates minimal inhibitory effect on BCR-ABL kinase [1], enabling clean mechanistic dissection of AurA-dependent effects in T315I-mutant backgrounds. Substitution with alternative AurA inhibitors risks either off-target confounding (pan-inhibitors) or failure to engage the T315I-resistance phenotype. The following quantitative evidence establishes specific dimensions where AKI603 offers differentiation meaningful for experimental design and procurement specification.

AKI603 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


BCR-ABL-T315I Mutation-Context Anti-Proliferative Efficacy: AKI603 Overcomes Resistance Not Addressed by Imatinib

AKI603 exhibits potent anti-proliferative activity in CML cells harboring the BCR-ABL-T315I mutation, a context where the standard-of-care comparator imatinib is completely ineffective. In 32D-T315I cells (Ba/F3 cells expressing BCR-ABL-T315I), AKI603 inhibited proliferation with an IC₅₀ of 0.039 μM (39 nM), whereas imatinib showed no inhibitory effect (IC₅₀ > 10 μM) [1]. In wild-type BCR-ABL-expressing 32D-p210 cells, AKI603 exhibited comparable potency (IC₅₀ = 0.032 μM; 32 nM) [1], demonstrating equipotent activity irrespective of T315I mutation status. The >256-fold difference between AKI603 and imatinib in T315I-mutant cells defines the compound's primary procurement rationale.

Chronic Myeloid Leukemia T315I Mutation Imatinib Resistance Anti-Proliferative Activity

Kinase Selectivity Profile: Minimal BCR-ABL Inhibition Distinguishes AKI603 from Pan-Aurora Inhibitors

AKI603 demonstrates minimal inhibitory effect on BCR-ABL kinase activity, distinguishing it from pan-Aurora inhibitors such as Tozasertib (VX-680) which carry BCR-ABL as a known off-target . In KBM5 and KBM5-T315I CML cells, AKI603 significantly inhibited AurA phosphorylation at Thr288 while having little effect on BCR-ABL kinase activity [1]. This contrasts with VX-680, which is documented to inhibit BCR-ABL alongside FLT3 and Aurora kinases . The absence of confounding BCR-ABL inhibition enables unambiguous attribution of observed cellular effects to AurA inhibition in BCR-ABL-driven models.

Kinase Selectivity BCR-ABL Off-Target Activity Aurora Kinase Inhibitors

In Vivo Anti-Tumor Efficacy in T315I-Mutant Xenograft Model: AKI603 Demonstrates Activity Where Imatinib Shows No Effect

AKI603 demonstrated significant in vivo anti-tumor efficacy in a BALB/c nude mouse xenograft model bearing KBM5-T315I cells, whereas imatinib showed no therapeutic effect [1]. AKI603 administered intraperitoneally at 12.5 mg/kg and 25 mg/kg every 2 days for 14 days abrogated xenograft tumor growth [1]. In contrast, imatinib administered intragastrically at 50 mg/kg daily produced no tumor growth inhibition in this T315I-mutant model [1]. This in vivo differentiation directly mirrors the in vitro resistance profile and validates the compound's utility in T315I-mutant contexts.

In Vivo Xenograft T315I Mutation Anti-Tumor Efficacy BALB/c Nude Mice

Oral Bioavailability in Rat Model: AKI603 Pharmacokinetic Characterization for In Vivo Study Design

AKI603 exhibits oral bioavailability of 28.7 ± 9.7% in rats, as determined by a validated UPLC-MS/MS method [1]. Key pharmacokinetic parameters following oral administration (25 mg/kg) include a Cmax of 202.4 μg/L and an elimination half-life (T₁/₂) of 8.9 hours [2]. The method validation established linearity over 0.025–5000 ng/mL with intra- and inter-day precision and accuracy meeting acceptable limits [1]. This validated analytical methodology and pharmacokinetic dataset enable reproducible in vivo dosing and plasma concentration monitoring.

Oral Bioavailability Pharmacokinetics UPLC-MS/MS Rat Model

Chemoresistance Reversal in Breast Cancer: AKI603 Suppresses Epirubicin-Induced Tumor-Initiating Cell Enrichment

AKI603 suppresses the enrichment of CD24ˡᵒʷ/CD44ʰⁱᵍʰ tumor-initiating cells (TICs) induced by epirubicin treatment in breast cancer cells, a mechanism linked to chemoresistance [1]. Breast cancer cells resistant to epirubicin exhibited elevated activated AurA and a high TIC population; AKI603 treatment abolished this epirubicin-induced TIC enrichment [1]. Additionally, AKI603 suppressed mammosphere formation and reduced expression of self-renewal genes including β-catenin, c-Myc, Sox2, and Oct4 [1]. In a distinct microfluidic 3D invasion model, AKI603 (along with VX-680) significantly reduced ERK1/2 phosphorylation (Thr202/Tyr204) and suppressed collective cohort invasion [2].

Breast Cancer Tumor-Initiating Cells Epirubicin Resistance Cancer Stem Cells

AKI603 Optimal Research and Preclinical Application Scenarios Based on Differentiated Evidence


BCR-ABL-T315I Mutation-Driven Imatinib-Resistant CML Models (In Vitro and In Vivo)

AKI603 is the preferred tool compound for preclinical CML studies where the T315I gatekeeper mutation confers resistance to imatinib and second-generation TKIs. In 32D-T315I cells, AKI603 inhibits proliferation with an IC₅₀ of 39 nM, whereas imatinib is completely ineffective (IC₅₀ > 10 μM) [1]. In BALB/c nude mice bearing KBM5-T315I xenografts, AKI603 (12.5–25 mg/kg IP q2d) abrogates tumor growth while imatinib (50 mg/kg daily) shows no effect [1]. This scenario is particularly suited for studies investigating AurA-targeted strategies to overcome T315I-mediated resistance, where BCR-ABL-targeted agents fail and pan-Aurora inhibitors introduce BCR-ABL off-target confounding .

Breast Cancer Chemoresistance and Tumor-Initiating Cell (TIC) Studies

AKI603 is applicable to breast cancer research focused on chemotherapy-induced TIC enrichment and resistance mechanisms. In epirubicin-resistant breast cancer models, AKI603 abolishes the enrichment of CD24ˡᵒʷ/CD44ʰⁱᵍʰ TICs and suppresses mammosphere formation [2]. The compound also reduces expression of self-renewal genes (β-catenin, c-Myc, Sox2, Oct4) [2]. For 3D invasion studies using microfluidic platforms, AKI603 inhibits AURKA activity and suppresses collective cohort invasion via reduced ERK1/2 phosphorylation [3]. Oral administration at 50 mg/kg daily (intragastric) attenuates MCF-7-Epi xenograft tumor growth, providing an in vivo-validated TIC-targeting strategy .

Mechanistic Studies Requiring AurA-Specific Inhibition Without BCR-ABL Confounding

AKI603 enables AurA-specific mechanistic interrogation in BCR-ABL-expressing cellular systems where pan-Aurora inhibitors such as Tozasertib (VX-680) introduce confounding BCR-ABL inhibition . AKI603 significantly inhibits AurA phosphorylation at Thr288 while exhibiting minimal effect on BCR-ABL kinase activity in both wild-type (KBM5) and T315I-mutant (KBM5-T315I) CML cells [4]. This clean selectivity profile supports unambiguous attribution of cellular phenotypes (cell cycle arrest, polyploidy accumulation, senescence induction) to AurA inhibition rather than to off-target BCR-ABL effects. Researchers investigating AurA-dependent signaling pathways in Philadelphia chromosome-positive leukemia models should prioritize AKI603 over pan-Aurora inhibitors for this application.

Preclinical Oral Pharmacokinetic and Pharmacodynamic Studies

AKI603 is characterized for oral bioavailability studies with a validated UPLC-MS/MS analytical method enabling reproducible plasma concentration monitoring [5]. Oral administration (25 mg/kg) in rats yields bioavailability of 28.7 ± 9.7%, Cmax of 202.4 μg/L, and T₁/₂ of 8.9 hours [6]. The method provides linear quantification over 0.025–5000 ng/mL with validated precision and accuracy [5]. These pharmacokinetic parameters support oral gavage dosing regimens in rodent models for chronic AurA inhibition studies, with transferable analytical methodology for PK/PD correlation analyses in both CML and breast cancer xenograft applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKI603

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.